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4-Butyroxy-2,5-dimethyl-3(2H)-furanone - 114099-96-6

4-Butyroxy-2,5-dimethyl-3(2H)-furanone

Catalog Number: EVT-356970
CAS Number: 114099-96-6
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a natural aroma compound recognized for its sweet, caramel-like odor. [] It is a key flavor component found in various fruits like strawberries, pineapples, and mangoes. [, , , ] It significantly contributes to the sensory qualities of numerous fruits and is highly valued in the food industry. [] While naturally occurring, HDMF is also formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. [, , , , , , , ]

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, also known as Furaneol®, is a key aroma compound found in many fruits, including strawberries. It possesses a characteristic sweet, caramel-like odor. HDMF is biosynthesized in plants through enzymatic reactions and can also be formed through the Maillard reaction during food processing. [, , ]

Relevance: HDMF is the foundational structure for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. The key difference lies in the substitution at the 4-position on the furanone ring. While HDMF possesses a hydroxyl group (-OH) at this position, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone features a butyroxy group (-OC4H9). This structural similarity suggests potential shared sensory properties and possible metabolic pathways. [, , , , , , , , , , , , , , , , , , , , ]

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

Compound Description: 2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as Mesifurane, is another important aroma compound found in fruits like strawberries. It exhibits a sweet, fruity odor reminiscent of strawberries. DMMF is formed through the enzymatic methylation of HDMF, highlighting the interconnected biosynthetic pathways of these furanone derivatives. [, , , ]

Relevance: DMMF, like 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, showcases a modification at the 4-position of the core HDMF structure. In this case, it's a methoxy group (-OCH3) instead of the butyroxy group. This comparison highlights the diversity of substituents possible at this position, potentially influencing the sensory characteristics of the resulting furanones. [, , , ]

4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)

Compound Description: 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) is a caramel-like smelling compound produced through the Maillard reaction, primarily from pentose sugars and the amino acid L-alanine. [, ]

Relevance: Although HEMF shares the core furanone structure with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, it differs in the alkyl substituents on the ring. HEMF possesses an ethyl group (-C2H5) instead of one of the methyl groups (-CH3). This comparison underscores the impact of even subtle structural variations on the formation and potential flavor profiles of these furanones. [, ]

4-Hydroxy-5-methyl-3(2H)-furanone (HMF)

Compound Description: 4-Hydroxy-5-methyl-3(2H)-furanone (HMF) is a known flavor component, often found in foods. []

Relevance: HMF, while simpler in structure, shares the base furanone ring with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. HMF lacks the 2,5-dimethyl substitution, highlighting the importance of these groups for the specific sensory properties associated with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. []

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)

Compound Description: 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) is the direct precursor to HDMF in the biosynthetic pathway of strawberries. It is a highly reactive compound, rapidly converted to HDMF by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO). []

Relevance: HMMF possesses the same base structure as 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, with the crucial difference being the presence of a methylene group (=CH2) at the 2-position instead of a methyl group. This comparison further emphasizes the significance of the 2,5-dimethyl substitution in 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and highlights the enzymatic control over the modification at the 2-position in the furanone ring. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone β-d-glucoside

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone β-d-glucoside is a flavorless glucoside of HDMF found in strawberries. It serves as a storage form of HDMF, with the potential for enzymatic release of the volatile aglycone, HDMF. [, , ]

Source and Classification

This compound can be naturally found in various fruits and is synthesized through enzymatic processes in plants. It belongs to the class of compounds known as furanones, which are characterized by their five-membered aromatic ring structure containing oxygen. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-butyroxy-2,5-dimethyl-3(2H)-furanone, and it has the CAS number 114099-96-6 .

Synthesis Analysis

Methods of Synthesis

The synthesis of 4-butyroxy-2,5-dimethyl-3(2H)-furanone can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes specific enzymes to catalyze the formation of the furanone from precursor compounds. The process often involves the conversion of sugars and amino acids through biosynthetic pathways found in plants .
  2. Chemical Synthesis: Traditional chemical synthesis can involve various reactions such as:
    • Condensation reactions where diketoses derived from carbohydrates react with amino acids.
    • Strecker degradation, which involves the addition of a carbon fragment derived from glycine to a diketose .
  3. Maillard Reaction: This complex reaction occurs during the heating of food and involves the interaction between reducing sugars and amino acids, leading to the formation of various flavor compounds including furanones .

Technical Parameters

The specific conditions for synthesis can vary widely based on the method used but often include controlled temperature and pH levels to optimize yield and minimize degradation.

Molecular Structure Analysis

Molecular Structure

The molecular formula for 4-butyroxy-2,5-dimethyl-3(2H)-furanone is C10_{10}H16_{16}O3_3. Its structure features:

  • A furan ring with two methyl groups at the 2 and 5 positions.
  • A butyroxy group at the 4 position.

This configuration contributes to its unique sensory properties and stability under various conditions.

Relevant Data

The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its structural integrity and purity .

Chemical Reactions Analysis

Chemical Reactions Involving 4-Butyroxy-2,5-dimethyl-3(2H)-furanone

The compound participates in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the butyroxy group can undergo hydrolysis, leading to the release of butyric acid and other products.
  2. Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions that can modify its structure and reactivity.
  3. Reactions with Amino Acids: Given its flavoring properties, it can react with amino acids in food matrices during cooking processes to form complex flavor profiles through the Maillard reaction .

Technical Details

These reactions are typically influenced by factors such as temperature, pH, and the presence of catalysts.

Mechanism of Action

Mechanism of Action

The mechanism by which 4-butyroxy-2,5-dimethyl-3(2H)-furanone exerts its effects primarily relates to its role as an aroma compound:

Relevant Data

Studies have shown that variations in concentration can significantly affect sensory perception, making it a valuable component in flavor formulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Aroma: Spicy and sweet scent characteristic of certain fruits.

Chemical Properties

  • Boiling Point: Typically around 200°C under standard atmospheric pressure.
  • Solubility: Soluble in organic solvents; limited solubility in water.

These properties make it suitable for use in various formulations within food technology and perfumery.

Applications

Scientific Applications

  1. Food Industry: Used extensively as a flavoring agent due to its pleasant aroma profile.
  2. Fragrance Industry: Incorporated into perfumes and scented products for its fruity notes.
  3. Research Applications: Studied for its biosynthetic pathways and potential health benefits related to antioxidant properties .
Introduction to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone

Chemical Identity and Nomenclature

4-Butyroxy-2,5-dimethyl-3(2H)-furanone is systematically defined by its molecular structure and associated identifiers. Its chemical identity encompasses several naming conventions and standardized descriptors essential for unambiguous scientific communication [6].

Table 1: Nomenclature and Identifiers of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone

Nomenclature TypeDesignation
IUPAC Name(2,5-Dimethyl-4-oxofuran-3-yl) butanoate
Systematic Name4-Butyroxy-2,5-dimethyl-3(2H)furanone
Common SynonymsFraision butyrate; 4-Butyroxy-2,5-dimethyl-3(2H)furanone
CAS Registry Number114099-96-6
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198.22 g/mol

The compound’s molecular formula (C₁₀H₁₄O₄) reflects the esterification of the parent furanone (C₆H₈O₃) with a butyryl group (C₄H₆O), resulting in the introduction of a four-carbon aliphatic chain [6]. This structural modification significantly alters its polarity and volatility compared to the hydrophilic hydroxylated analogue. While not as ubiquitously documented as Furaneol®, its occurrence has been noted in analytical studies of fruit extracts and fermentation systems, suggesting both natural occurrence and synthetic accessibility [6] [9].

Structural Characteristics and Isomerism

The core structure of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone consists of a furanone ring—a five-membered lactone system featuring an oxygen heteroatom. Key structural features include:

  • Ester Functionalization: The hydroxyl group at the C4 position of the parent furanone (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) is esterified with butyric acid, forming a butyroxy (-OC(O)CH₂CH₂CH₃) substituent. This ester linkage is pivotal in defining the compound’s flavor properties, contributing fatty, creamy, or toffee-like nuances absent in the parent molecule [6] [2].
  • Substituent Pattern: Methyl groups occupy the C2 and C5 positions of the furan ring. This substitution pattern stabilizes the enol-oxo tautomerism characteristic of 3(2H)-furanones, which underpins their sensory potency.
  • Bonding and Stereoelectronic Effects: The conjugated enone system within the lactone ring facilitates electron delocalization, influencing both spectroscopic behavior and chemical reactivity. The butyrate chain introduces conformational flexibility but no chiral centers, indicating the molecule exists as a single achiral entity rather than enantiomers [6].

Table 2: Key Physicochemical Properties

PropertyValue/Description
Physical State (25°C)Colorless to light yellow transparent liquid
Density1.12 g/cm³
Boiling Point286.8°C at 760 mmHg
Characteristic SMILESCCCCC(=O)OC₁=C(OC(C₁=O)C)C
InChI KeyJOLGAERKCZYHLF-UHFFFAOYSA-N

Isomerism in this compound is constrained. Positional isomerism is theoretically possible if esterification occurred at alternative oxygen sites, but the C4-hydroxyl group is the predominant reactive site in the parent furanone. Ring-chain tautomerism or geometric isomerism is not supported by the planar furanone system and absence of double-bond stereochemistry. Consequently, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone exhibits no documented stereoisomers or significant structural isomers relevant to flavor science [6].

Historical Discovery and Early Research

The discovery of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone emerged indirectly from investigations into the biosynthesis and flavor chemistry of its parent compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Furaneol® was first isolated from pineapple in 1965 and later identified as a key aroma contributor in strawberries, tomatoes, and thermally processed foods [1] [2] [4]. Research into structurally modified furanones accelerated as flavor chemists sought derivatives with enhanced stability, volatility, or novel sensory profiles.

Early studies focused on acetyl and other short-chain acyl esters of Furaneol® to modulate its release or alter its sensory attributes. The butyrate ester represented a logical extension, leveraging longer-chain fatty acids to impart richer, more buttery characteristics. Initial identifications of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone likely occurred during:

  • Fermentation Studies: Research on Saccharomyces cerevisiae and other yeasts demonstrated microbial transformation of sugars and amino acids into Furaneol® and its ethyl homolog (2(or 5)-Ethyl-5(or 2)-methyl-3(2H)-furanone). Esterification via microbial enzymes or chemical acyl transfer during fermentation could yield derivatives like the butyrate [9].
  • Flavor Synthesis Programs: Targeted synthesis of Furaneol® esters for commercial flavor creation provided routes to 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. These efforts aimed to capitalize on the parent compound’s low odor thresholds while tailoring flavor profiles for specific applications (e.g., dairy, fruit, or caramel flavors) [6].

Significant milestones include:

  • Identification in Natural Sources: Though less abundant than Furaneol®, the butyrate ester was detected in fruit extracts (e.g., Cucurbita melo melon) using sensitive chromatographic techniques like GC-MS, linking it to natural flavor complexity [6].
  • Bioactivity Investigations: Early 21st-century research explored non-flavor applications. A pivotal 2014 study demonstrated its potential as a quorum sensing inhibitor in Pseudomonas aeruginosa at sub-micromolar concentrations, hinting at therapeutic utility beyond flavoring [6].
  • Synthetic Optimization: Development of efficient synthetic routes, potentially leveraging esterification of Furaneol® with butyric anhydride or enzymatic catalysis, facilitated larger-scale production for sensory and functional studies [6] [9].

This compound thus bridges natural flavor chemistry and intentional flavor design, embodying efforts to expand the palette of sensory-active molecules from foundational furanone structures.

Properties

CAS Number

114099-96-6

Product Name

4-Butyroxy-2,5-dimethyl-3(2H)-furanone

IUPAC Name

(2,5-dimethyl-4-oxofuran-3-yl) butanoate

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h6H,4-5H2,1-3H3

InChI Key

JOLGAERKCZYHLF-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=C(OC(C1=O)C)C

Solubility

Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCC(=O)OC1=C(OC(C1=O)C)C

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